molecular formula C18H20FNO4S2 B2840695 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448026-87-6

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2840695
CAS No.: 1448026-87-6
M. Wt: 397.48
InChI Key: LWIPXFPSMBMJFU-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a synthetically engineered organic compound featuring a pyrrolidine core functionalized with dual sulfonyl groups. This structural motif, particularly the presence of sulfonamide linkages, is frequently explored in medicinal chemistry and chemical biology for the development of protease inhibitors and enzyme antagonists . The distinct electronic and steric properties imparted by the 4-fluoro-2-methylphenyl and phenylsulfonylmethyl substituents make this molecule a valuable intermediate or scaffold for constructing more complex bioactive structures. Its potential research applications include serving as a key building block in the synthesis of potential antiviral or anti-inflammatory agents, given that indole and other heterocyclic derivatives have demonstrated significant biological potential in these areas . Furthermore, compounds with sulfonyl groups are of significant interest in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are used to induce targeted protein degradation via the ubiquitin-proteasome pathway . This mechanism is a rapidly advancing field in drug discovery for conditions like cancer. Researchers may utilize this compound to probe protein function, develop new chemical probes, or as a precursor in parallel synthesis for high-throughput screening campaigns. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S2/c1-14-12-15(19)9-10-18(14)26(23,24)20-11-5-6-16(20)13-25(21,22)17-7-3-2-4-8-17/h2-4,7-10,12,16H,5-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPXFPSMBMJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonylation reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several sulfonamide-functionalized pyrrolidines reported in the literature. Below is a comparative analysis:

Compound Name Substituents (Position 1 / Position 2) Molecular Formula Molecular Weight (g/mol) Notable Features
Target: 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine 4-Fluoro-2-methylphenyl / Phenylsulfonylmethyl C₁₈H₁₉FNO₄S₂ 403.0* Fluorine enhances metabolic stability; dual sulfonyl groups may increase polarity
1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine 2-Chlorophenyl / Phenylsulfonylmethyl C₁₇H₁₈ClNO₄S₂ 399.9 Chlorine substituent increases electronegativity; lower molecular weight
1-[(4-Methylphenyl)sulfonyl]-2-[4-methoxyphenyl]pyrrolidine 4-Methylphenyl / 4-Methoxyphenyl C₁₈H₂₁NO₃S 331.4 Methyl and methoxy groups reduce steric hindrance; simpler synthesis pathway
Methyl 5-(4-chlorophenyl)-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-Chlorophenyl / Methyl carboxylate C₂₀H₂₀ClNO₄S 421.9 Carboxylate ester introduces hydrolytic liability; higher molecular complexity

*Calculated based on analogous structures.

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature may enhance the electrophilicity of the sulfonyl group, improving interactions with biological targets compared to methyl or chloro substituents .
  • Synthetic Challenges : Introducing a 4-fluoro-2-methylphenyl group may require specialized sulfonylating agents, complicating synthesis compared to simpler analogs like .
  • Potential Applications: The dual sulfonyl architecture aligns with motifs seen in protease inhibitors and kinase-targeting agents, suggesting promise in medicinal chemistry .

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, classified as a heterocyclic organic molecule, features a pyrrolidine ring and sulfonamide functional groups, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FNO4S2C_{19}H_{19}FNO_{4}S_{2} with a molecular weight of approximately 397.5 g/mol. The presence of fluorine in the aromatic ring is significant as it can enhance the compound's reactivity and selectivity towards biological targets.

PropertyValue
Molecular FormulaC19H19FNO4S2C_{19}H_{19}FNO_{4}S_{2}
Molecular Weight397.5 g/mol
CAS Number1448026-87-6

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in various biochemical pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and survival.

Biological Activity

Research indicates that compounds within the sulfonamide class can exhibit a range of biological activities including:

  • Antibacterial Effects : The inhibition of bacterial growth through interference with folate synthesis pathways.
  • Antitumor Activity : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that similar sulfonamide compounds effectively inhibit gram-positive and gram-negative bacterial strains. The presence of the fluorine atom may enhance binding affinity to bacterial enzymes, increasing potency.
  • Antitumor Efficacy : A study evaluating related compounds demonstrated significant tumor regression in xenograft models when administered at therapeutic doses, indicating potential for further development as anticancer agents.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of sulfonamides have highlighted the importance of substituents like fluorine on the aromatic ring. These modifications can lead to improved pharmacokinetic properties and enhanced biological activity.

Summary of Findings

  • Fluorinated Compounds : Fluorination generally increases lipophilicity and metabolic stability, enhancing bioavailability.
  • Cellular Mechanisms : Compounds similar to this compound have been shown to induce apoptosis in cancer cells via caspase activation pathways.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

  • Methodology : Synthesis typically involves sequential sulfonylation of the pyrrolidine core. For example:

Step 1 : React pyrrolidine derivatives with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM at 0–25°C .

Step 2 : Introduce the second sulfonyl group via a phenylsulfonyl chloride derivative, ensuring regioselectivity by controlling reaction temperature (e.g., 40–60°C) and stoichiometry .

  • Key Considerations : Optimize reaction time and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns on the pyrrolidine ring and sulfonyl groups. For example, upfield shifts in 19^{19}F NMR (if applicable) confirm fluorine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₈H₁₉FNO₄S₂) and isotopic patterns .
  • X-ray Crystallography : Used sparingly due to crystallinity challenges but provides definitive proof of stereochemistry in related pyrrolidine derivatives .

Q. How can researchers assess the purity of this compound for pharmacological assays?

  • HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Retention times and peak symmetry indicate purity .
  • Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Parameter Optimization : Varying yields (e.g., 50–85%) may stem from differences in reaction temperature, catalyst loading (e.g., DMAP for sulfonylation), or solvent polarity .
  • Purification Challenges : Hydrophobic sulfonyl groups may reduce solubility, necessitating gradient elution in chromatography .
    • Mitigation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and validate via response surface modeling .

Q. How do substituent variations (e.g., fluorine position, methyl groups) impact the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : 4-Fluoro-2-methylphenyl groups enhance metabolic stability compared to non-fluorinated analogs, as shown in related pyrrolidine sulfonamides .
  • Methyl Group Effects : Steric hindrance from the 2-methyl group may reduce off-target binding in enzyme inhibition assays .
    • Experimental Validation : Compare IC₅₀ values in target assays (e.g., kinase inhibition) against analogs with trifluoromethyl or chloro substituents .

Q. What computational approaches predict the compound’s reactivity and pharmacokinetic properties?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Calculate sulfonyl group electrophilicity to predict nucleophilic attack susceptibility .
  • Molecular Dynamics (MD) : Simulate binding modes to target proteins (e.g., sulfotransferases) using force fields like AMBER .
    • ADME Prediction : Software like SwissADME estimates logP (~3.2) and blood-brain barrier permeability based on sulfonyl group polarity .

Q. How can researchers address solubility challenges in aqueous assays?

  • Formulation Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize sulfonamide groups at pH >7 to improve aqueous solubility .
    • Experimental Validation : Conduct dynamic light scattering (DLS) to monitor aggregation in PBS or cell culture media .

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